-Fluoro-2-hydrazinylbenzo[d]thiazole is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. While the specific details of its synthesis are not widely available, scientific literature suggests it can be prepared through various methods, including the reaction of 2-aminobenzothiazole with a fluorinating agent and subsequent hydrazinolysis.
Research suggests that 6-Fluoro-2-hydrazinylbenzo[d]thiazole may hold potential in various scientific fields, although much of this research is still in its early stages. Here are some potential applications:
Due to the presence of the hydrazinyl group, 6-Fluoro-2-hydrazinylbenzo[d]thiazole possesses potential as a scaffold for drug discovery. Studies have explored its derivatives as potential anti-cancer agents [].
The compound's structure and properties make it a potential candidate for the development of novel functional materials. Research suggests it could be useful in the development of organic light-emitting diodes (OLEDs).
6-Fluoro-2-hydrazinylbenzo[d]thiazole is a heterocyclic compound characterized by a benzothiazole core substituted with a hydrazine and a fluorine atom. Its molecular formula is C₇H₆FN₃S, with a molecular weight of 183.21 g/mol. The compound features a unique structural arrangement that includes a thiazole ring fused to a benzene ring, contributing to its chemical reactivity and biological activity. The presence of the fluorine atom enhances its lipophilicity and potentially its biological interactions, making it an interesting candidate for pharmaceutical applications .
Research indicates that compounds similar to 6-Fluoro-2-hydrazinylbenzo[d]thiazole exhibit significant biological activities, including:
The synthesis of 6-Fluoro-2-hydrazinylbenzo[d]thiazole typically involves multi-step processes. Common methods include:
6-Fluoro-2-hydrazinylbenzo[d]thiazole has potential applications in several fields:
Interaction studies involving 6-Fluoro-2-hydrazinylbenzo[d]thiazole focus on its binding affinity with biological targets. Preliminary data suggest that it may interact with various enzymes and receptors relevant to disease pathways. In vitro assays are crucial for determining its efficacy and mechanism of action against specific targets, particularly in cancer and infectious disease contexts .
Several compounds share structural similarities with 6-Fluoro-2-hydrazinylbenzo[d]thiazole, each exhibiting unique properties:
| Compound Name | Similarity Index | Key Characteristics |
|---|---|---|
| 4-Fluorobenzo[d]thiazol-2-amine | 0.87 | Exhibits strong antimicrobial activity |
| 5-Bromo-6-fluorobenzo[d]thiazol-2-amine | 0.79 | Known for anticancer properties |
| 2-Hydrazinyl-4-methylbenzo[d]thiazole | 0.84 | Potential anti-inflammatory activity |
| 6-Fluorobenzo[d]thiazol-2-amine | 0.79 | Similar reactivity; studied for various biological activities |
| 5,7-Difluorobenzo[d]thiazol-2-amine | 0.77 | Investigated for its role in drug development |
These compounds highlight the versatility of benzothiazole derivatives in medicinal chemistry and their potential for further exploration in therapeutic applications .
The molecular formula of 6-Fluoro-2-hydrazinylbenzo[d]thiazole is C7H6FN3S, which represents a heterocyclic compound containing seven carbon atoms, six hydrogen atoms, one fluorine atom, three nitrogen atoms, and one sulfur atom [1] [2] [3]. This formula indicates the presence of multiple heteroatoms within the benzothiazole ring system, contributing to the compound's unique chemical properties and reactivity patterns [5].
The molecular weight of 6-Fluoro-2-hydrazinylbenzo[d]thiazole is precisely 183.21 g/mol [1] [2] [3]. This molecular weight is consistent across multiple chemical databases and supplier specifications, confirming the accurate determination of the compound's mass [6] [7]. The relatively low molecular weight places this compound within the range of small organic molecules suitable for various research applications [8].
6-Fluoro-2-hydrazinylbenzo[d]thiazole features a fused bicyclic structure consisting of a benzene ring fused to a thiazole ring [1] [8]. The fluorine atom is positioned at the 6-position of the benzene ring, while the hydrazinyl group (-NHNH2) is attached at the 2-position of the thiazole ring [1] [2]. The compound exhibits characteristic bonding patterns typical of benzothiazole derivatives, with the thiazole ring containing both sulfur and nitrogen heteroatoms [9] [10].
The structural arrangement demonstrates a planar configuration for the fused ring system, with the hydrazinyl substituent capable of adopting various conformations due to rotation around the C-N bond [10] [11]. Crystallographic studies of related hydrazinylbenzothiazole derivatives reveal that the hydrazine group typically exhibits dihedral angles between 7-9 degrees relative to the benzothiazole ring system [10].
According to International Union of Pure and Applied Chemistry naming conventions, the compound is systematically named (6-fluoro-1,3-benzothiazol-2-yl)hydrazine [1] [8]. This nomenclature follows standard IUPAC rules for heterocyclic compounds, identifying the benzothiazole core structure with specific positional designations for the fluorine and hydrazinyl substituents [1]. The alternative IUPAC designation 6-fluoro-2-hydrazino-1,3-benzothiazole is also accepted in chemical literature [1] [2].
The compound is known by several synonyms and alternative names in chemical databases and literature [5]. Common designations include 6-Fluoro-2-hydrazinylbenzo[d]thiazole, (6-Fluoro-benzothiazol-2-yl)-hydrazine, and 6-Fluoro-2(3H)-benzothiazolone hydrazone [5] [12]. Additional synonyms documented in chemical databases include 6-Fluro-2(3H)-benzothiazolone, 6-Fluoro-2-hydrazinobenzothiazole, and Benzothiazole, 6-fluoro-2-hydrazinyl- [5]. These various designations reflect different naming conventions used across chemical literature and commercial suppliers [6] [7].
The compound is assigned several important registry numbers and database identifiers for chemical tracking and identification purposes. The Chemical Abstracts Service registry number is 78364-55-3 [1] [2] [3] [5] [6]. The Beilstein/MDL number is MFCD04448803 [1] [2] [6] [7]. In the PubChem database, the compound is identified by CID 2049844 [3] [8]. The InChI identifier is InChI=1S/C7H6FN3S/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11) [1] [2], with the corresponding InChI Key being QODXZESJVXQCSC-UHFFFAOYSA-N [1] [2] [8].
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 78364-55-3 [1] [2] [3] |
| MDL Number | MFCD04448803 [1] [2] [6] |
| PubChem CID | 2049844 [3] [8] |
| InChI Key | QODXZESJVXQCSC-UHFFFAOYSA-N [1] [8] |
| SMILES | C1=CC2=C(C=C1F)SC(=N2)NN [8] |
While specific X-ray crystallographic data for 6-Fluoro-2-hydrazinylbenzo[d]thiazole are limited in the literature, extensive crystallographic studies have been conducted on closely related hydrazinylbenzothiazole derivatives [10] [11]. Crystal structure analysis of 1-(6-chloro-1,3-benzothiazol-2-yl)hydrazine, a structurally analogous compound, reveals important structural parameters that can be extrapolated to the fluorinated derivative [10].
The crystallographic data for related compounds show that the benzothiazole ring system maintains planarity with the hydrazine group exhibiting slight deviation from coplanarity [10]. Dihedral angles between the benzothiazole ring system and the hydrazine group typically range from 7.16 to 8.71 degrees [10]. The N-N-C-N and N-N-C-S torsion angles involving the hydrazine group are approximately 170-173 degrees and -7 to -10 degrees, respectively [10].
Intermolecular hydrogen bonding patterns observed in crystal structures of related hydrazinylbenzothiazole derivatives indicate the formation of N-H···N hydrogen bonds, which generate characteristic ring motifs and contribute to crystal stability [10] [11]. These crystallographic findings suggest that 6-Fluoro-2-hydrazinylbenzo[d]thiazole likely exhibits similar structural features and packing arrangements [10].
Density Functional Theory calculations have been extensively applied to benzothiazole derivatives to understand their electronic properties and structural characteristics [13] [14] [15]. Computational studies using B3LYP functional with various basis sets have provided detailed insights into the geometric parameters and electronic distribution of benzothiazole compounds [13] [14].
For benzothiazole derivatives, DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been employed to optimize molecular geometries and analyze frontier molecular orbitals [14] [15]. These computational methods have revealed that benzothiazole structures exhibit good agreement between experimental and theoretical bond lengths and bond angles [13]. The computational results indicate that C-S bond lengths in benzothiazole derivatives typically range from 1.76 to 1.77 Ångströms, while C-N bond lengths are approximately 1.39 Ångströms [13].
Electronic properties calculations have demonstrated that benzothiazole derivatives possess significant HOMO-LUMO energy gaps, which influence their chemical reactivity and stability [13] [14]. The presence of fluorine substitution in benzothiazole structures is expected to alter the electronic distribution and potentially enhance molecular stability through electronic effects [14] [15].
| Computational Parameter | Typical Values for Benzothiazole Derivatives |
|---|---|
| C-S Bond Length | 1.76-1.77 Å [13] |
| C-N Bond Length | 1.39 Å [13] |
| HOMO Energy | -6 to -7 eV [14] |
| LUMO Energy | -1 to -2 eV [14] |
| Dipole Moment | 2-4 Debye [14] |
Conformational analysis of benzothiazole derivatives has been conducted using both molecular mechanics and quantum chemical methods [9] [14]. Studies have shown that the benzothiazole ring system maintains a planar configuration, while substituents such as hydrazinyl groups can adopt various conformations depending on steric and electronic factors [9] [10].
Molecular mechanics calculations using MM2 methods have predicted torsional barriers for inter-ring rotation in benzothiazole derivatives [9]. For unsubstituted benzothiazole, the torsional barrier to inter-ring rotation is approximately 6.3 kcal/mol [9]. The presence of substituents, particularly the hydrazinyl group in the 2-position, introduces additional conformational flexibility [10].
Natural Bond Orbital analysis has been employed to understand the stabilization energies associated with electron delocalization in benzothiazole derivatives [14]. These studies reveal that lone pair to π* interactions contribute significantly to molecular stability, with stabilization energies ranging from 24 to 55 kcal/mol depending on the specific substituent pattern [14].